Eupatoretin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eupatoretin is a natural product that has been isolated from the plant Eupatorium lindleyanum. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In recent years, there has been growing interest in the potential applications of eupatoretin in scientific research.

Scientific Research Applications

Pharmacological Potential of Eupafolin :

- Eupafolin, a flavonoid, demonstrates significant pharmacological activities, including anti-tumor, anti-inflammatory, anti-viral, and anti-oxidant properties. Its effectiveness in treating various human disorders is highlighted in the research. The importance of analytical techniques for qualitative and quantitative analysis of eupafolin in medicine and health sectors is also emphasized (Patel, 2022).

Anti-Inflammatory Properties :

- Studies have shown that compounds such as eupatorin and sinensetin, found in plants like Orthosiphon stamineus, possess anti-inflammatory properties. These compounds have been effective in inhibiting inflammatory gene expression and STAT1 activation, suggesting their potential in developing novel anti-inflammatory treatments (Laavola et al., 2012).

Therapeutic Applications in Skin Disorders :

- Eupafolin has been found to be effective in treating skin inflammation induced by external stimuli like lipopolysaccharide (LPS). It acts by inhibiting the production of inflammatory mediators, demonstrating its therapeutic potential for dermatologic diseases (Tsai et al., 2014).

Antiviral Immune Responses :

- Research indicates that Eupatorium fortunei, which contains active components like eupafolin, can enhance antiviral immune responses. This suggests its potential application in developing prophylactic or therapeutic treatments against a range of viruses (Choi et al., 2017).

Neuroprotective and Anticonvulsive Effects :

- Eupafolin has shown neuroprotective and anticonvulsive effects in rat models. It works by inhibiting glutamate overexcitation and upregulating the Wnt/β-Catenin signaling pathway, which supports its benefits in treating epilepsy (Jean et al., 2022).

Renal Injury Treatment :

- Eupafolin nanoparticles have demonstrated effectiveness in treating acute renal injury induced by LPS. This suggests its potential clinical application for treating renal injuries by inhibiting oxidative stress and inflammation (Zhang et al., 2017).

properties

CAS RN |

19587-69-0 |

|---|---|

Product Name |

Eupatoretin |

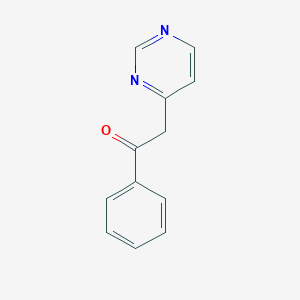

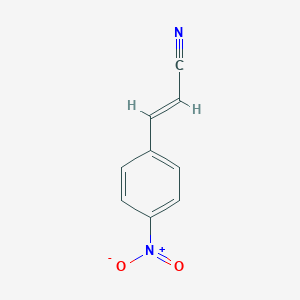

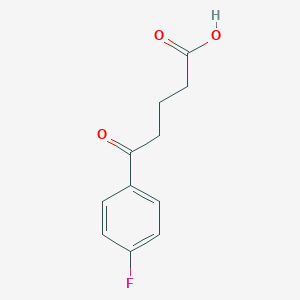

Molecular Formula |

C19H18O8 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

3-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-16(22)15(21)14-12(27-17)8-13(24-2)18(25-3)19(14)26-4/h5-8,20,22H,1-4H3 |

InChI Key |

UEPKLBOJSLVOIP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O)O |

Other CAS RN |

19587-69-0 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)